1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde
Overview
Description
1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde is a useful research compound. Its molecular formula is C6H8N2OS and its molecular weight is 156.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
- Microwave-Assisted Synthesis of Hydantoin Derivatives : The chemical has been used in the synthesis of novel functionalized hydantoin derivatives, utilizing microwave irradiation conditions for condensation reactions (Kamila, Ankati, & Biehl, 2011).
- Building Block in Medical Chemistry : It serves as a building block for synthesizing various biologically important molecules, particularly in medical chemistry (Orhan, Kose, Alkan, & Öztürk, 2019).
- Copper-Catalyzed Oxidative Coupling : Utilized in copper-catalyzed oxidative coupling reactions for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, noted for high atom economy and mild conditions (Li et al., 2015).
Material Science and Coordination Chemistry
- Zinc(II) Mononuclear Complexes : It has applications in the synthesis of zinc(II) mononuclear complexes, which exhibit photoluminescence properties and solution behavior (Li et al., 2019).
- Silver-Imidazolecarbaldehyde Oxime Complexes : The chemical is used in the synthesis and computational analysis of silver imidazolecarbaldehyde oxime complexes. These complexes have been studied for their coordination modes and interactions (Ofori et al., 2016).
Organic Synthesis and Derivative Formation
- Ultrasound-Assisted One-Pot Synthesis : It's involved in the ultrasound-assisted synthesis of novel imidazole and thiazole derivatives, highlighting the importance of eco-friendly synthesis methods (Nimbalkar et al., 2018).
- Synthesis of Chiral and Achiral Imines : Utilized in the synthesis of new imines and bisimines, derived from 2-phenyl-1H-imidazole-4-carbaldehyde. These derivatives have potential applications in complexation stability studies (Pařík & Chlupatý, 2014).
Biological and Medicinal Applications
- Synthesis of Antimicrobial Agents : It's used in the synthesis of vinyl-substituted 2-nitroimidazoles, which have shown significant antimicrobial activities (Cavalleri, Volpe, & Arioli, 1977).
- Catalytic Applications in Organic Reactions : The compound has been employed in the preparation of half-sandwich rhodium and iridium complexes, acting as catalysts in the Diels-Alder reaction (Becerra et al., 2013).
Properties
IUPAC Name |
3-methyl-2-methylsulfanylimidazole-4-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-8-5(4-9)3-7-6(8)10-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYWCNRSPBECQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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